molecular formula C10H15N3S B11893179 2,7-Diazaspiro[4.4]nonane, 2-(5-isothiazolyl)- CAS No. 646056-47-5

2,7-Diazaspiro[4.4]nonane, 2-(5-isothiazolyl)-

Cat. No.: B11893179
CAS No.: 646056-47-5
M. Wt: 209.31 g/mol
InChI Key: YUKHHOUFUDHONZ-UHFFFAOYSA-N
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Description

5-(2,7-Diazaspiro[44]nonan-2-yl)isothiazole is a heterocyclic compound that features a spirocyclic structure with an isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,7-Diazaspiro[4.4]nonan-2-yl)isothiazole typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of a suitable diazaspiro precursor with an isothiocyanate reagent. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed.

Chemical Reactions Analysis

Types of Reactions

5-(2,7-Diazaspiro[4.4]nonan-2-yl)isothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the isothiazole ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

5-(2,7-Diazaspiro[4.4]nonan-2-yl)isothiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2,7-Diazaspiro[4.4]nonan-2-yl)isothiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially leading to high specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,7-Diazaspiro[4.4]nonan-2-yl)-1,2,4-oxadiazole
  • 2-(3,8-Diaryl-6-oxo-2,7-diazaspiro[4.4]nona-2,8-dien-1-ylidene)malononitrile

Uniqueness

5-(2,7-Diazaspiro[44]nonan-2-yl)isothiazole is unique due to its isothiazole ring, which imparts distinct chemical properties compared to other spirocyclic compounds

Properties

CAS No.

646056-47-5

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

IUPAC Name

5-(2,7-diazaspiro[4.4]nonan-2-yl)-1,2-thiazole

InChI

InChI=1S/C10H15N3S/c1-4-12-14-9(1)13-6-3-10(8-13)2-5-11-7-10/h1,4,11H,2-3,5-8H2

InChI Key

YUKHHOUFUDHONZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCN(C2)C3=CC=NS3

Origin of Product

United States

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